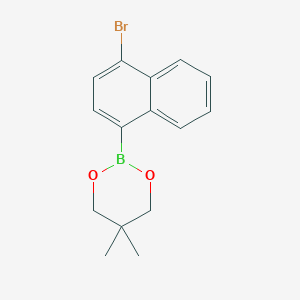
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound that features a brominated naphthalene ring attached to a dioxaborinane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the bromination of 1-naphthol followed by the formation of the dioxaborinane ring. One common method involves the use of silica-sulfuric acid as a reagent under solvent-free conditions . This method is environmentally friendly and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of reusable catalysts and solvent-free conditions is often preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The brominated naphthalene ring can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the brominated ring to a non-brominated naphthalene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Non-brominated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its brominated naphthalene ring and dioxaborinane structure. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dioxaborinane ring can act as a Lewis acid, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-1-naphthyl)-dihydrouracil: Similar brominated naphthalene structure but with a dihydrouracil moiety.
4-Bromo-1-naphthol: A simpler structure with a hydroxyl group instead of the dioxaborinane ring.
(4-Bromo-1-naphthyl)acetic acid: Contains an acetic acid functional group attached to the brominated naphthalene.
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BBrO2/c1-11-10-16(2,3)20-17(19-11)14-8-9-15(18)13-7-5-4-6-12(13)14/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYSVJMYRMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














